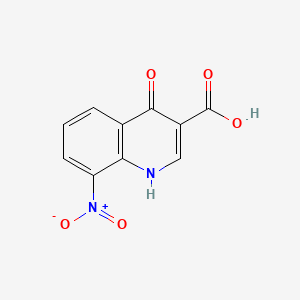

4-Hydroxy-8-nitroquinoline-3-carboxylic acid

Descripción general

Descripción

El inhibidor de DNA2 C5 es un inhibidor potente, competitivo y específico de la actividad nucleasa de DNA2. DNA2 es una enzima multifuncional involucrada en la replicación y reparación del ADN, particularmente en la resección de los extremos del ADN durante la reparación por recombinación homóloga de las roturas de doble cadena. El inhibidor de DNA2 C5 ha mostrado ser prometedor en la sensibilización de las células cancerosas a los agentes quimioterapéuticos al inhibir las actividades nucleasa, ATPasa dependiente del ADN, helicasa y unión al ADN de DNA2 .

Métodos De Preparación

La síntesis del inhibidor de DNA2 C5 implica varios pasos, comenzando con la preparación del ácido 4-hidroxi-8-nitroquinolina-3-carboxílico. Este compuesto se somete entonces a diversas condiciones de reacción para lograr el inhibidor deseado.

Análisis De Reacciones Químicas

El inhibidor de DNA2 C5 sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos oxidados.

Reducción: Las reacciones de reducción pueden modificar el grupo nitro presente en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de quinolina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-hydroxy-8-nitroquinoline-3-carboxylic acid exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent. Studies have demonstrated its efficacy in inhibiting the growth of pathogens, which could lead to its application in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also shown promise in anticancer research. It has been tested for antiproliferative activity against different cancer cell lines, including those overexpressing epidermal growth factor receptors. Some derivatives of this compound have exhibited anticancer activity comparable to established chemotherapeutics, suggesting its potential role in cancer treatment protocols .

Photochemical Applications

Photolabile Caging Groups

this compound derivatives are utilized as photolabile caging groups for carboxylic acids. These compounds can be activated by light to release the active species, making them useful in controlled drug delivery systems and biochemical studies where precise timing of release is critical .

Material Science

UV Stabilizers

This compound has been identified as a potential stabilizer for organic materials against degradation from UV light exposure. Its ability to absorb UV radiation effectively makes it suitable for applications in coatings and plastics, enhancing the durability of materials used in various industries .

Research Methodologies

Synthesis and Characterization

The synthesis of this compound involves various chemical pathways that can be optimized for yield and purity. Methods include nucleophilic substitution reactions and cyclization processes under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Mecanismo De Acción

El inhibidor de DNA2 C5 ejerce sus efectos uniéndose a un motivo de unión al ADN compartido por las actividades nucleasa y helicasa de DNA2. Esta unión inhibe la resección de las horquillas de replicación estancadas y reduce la recombinación. El compuesto es particularmente eficaz en las células defectuosas en la protección de la horquilla de replicación, como las que presentan deficiencias de BRCA2 y BOD1L. El inhibidor de DNA2 C5 también sensibiliza las células a la camptotecina y sinergiza con los inhibidores de la poli(ADP-ribosa) polimerasa .

Comparación Con Compuestos Similares

El inhibidor de DNA2 C5 es único en su capacidad para inhibir múltiples actividades de DNA2, incluyendo nucleasa, ATPasa dependiente del ADN, helicasa y unión al ADN. Los compuestos similares incluyen:

El inhibidor de DNA2 C5 destaca por su inhibición específica de DNA2 y su potencial para mejorar la eficacia de los agentes quimioterapéuticos existentes.

Actividad Biológica

4-Hydroxy-8-nitroquinoline-3-carboxylic acid (4-HNQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-HNQCA has the molecular formula C₁₀H₆N₂O₅ and features a quinoline structure characterized by a bicyclic aromatic system with a hydroxyl and nitro group at specific positions. This unique arrangement contributes to its reactivity and biological activities, particularly in drug development for antimicrobial and anticancer applications .

The antimicrobial activity of 4-HNQCA is primarily attributed to its ability to chelate metal ions, which is crucial for bacterial growth. The compound demonstrates effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the chelation of divalent cations such as Mg²⁺ and Mn²⁺, which are essential for various bacterial enzymatic processes .

Case Studies

- Antibacterial Efficacy : In a study evaluating various derivatives of 8-hydroxyquinoline, 4-HNQCA exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from to mg/mL against strains like Staphylococcus aureus and Klebsiella pneumoniae. These values were comparable or superior to standard antibiotics .

- Biofilm Formation Inhibition : Research indicated that 4-HNQCA could disrupt biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against biofilm-associated infections .

4-HNQCA has shown promise as an anticancer agent through mechanisms involving the induction of reactive oxygen species (ROS) generation and interference with tubulin polymerization. These actions lead to apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and KB-V1 .

Case Studies

- Cytotoxicity Studies : In vitro studies demonstrated that 4-HNQCA has IC₅₀ values of approximately 20 nM against MCF-7 cells, indicating potent cytotoxic effects. The compound's ability to induce ROS formation was linked to endoplasmic reticulum stress, contributing to its anticancer efficacy .

- Comparative Analysis : A comparative study highlighted that derivatives of 4-HNQCA exhibited better cytotoxicity profiles than traditional chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Summary of Biological Activities

The following table summarizes the biological activities and their respective findings related to this compound:

| Activity | Target Organism/Cell Line | MIC/IC₅₀ Values | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | mg/mL | Chelation of metal ions |

| Antibacterial | Klebsiella pneumoniae | mg/mL | Disruption of enzymatic processes |

| Cytotoxicity | MCF-7 Cancer Cells | 20 nM | Induction of ROS; tubulin interference |

| Cytotoxicity | KB-V1 Cancer Cells | 20 nM | Apoptosis induction |

Propiedades

IUPAC Name |

8-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIZBCVEHSUUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189521 | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-25-2 | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638447 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.